molecular formula C9H18O2 B089475 Butyl isovalerate CAS No. 109-19-3

Butyl isovalerate

Cat. No.: B089475
CAS No.: 109-19-3
M. Wt: 158.24 g/mol
InChI Key: AYWJSCLAAPJZEF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl isovalerate can be synthesized through the esterification reaction between isovaleric acid (3-methylbutanoic acid) and butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows: [ \text{Isovaleric acid} + \text{Butanol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous distillation to remove water and drive the reaction to completion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products, including carboxylic acids and aldehydes.

    Reduction: Reduction reactions of this compound can yield alcohols.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Butyl isovalerate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl isovalerate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with various molecular targets, influencing biological pathways and processes. The exact molecular targets and pathways involved in its effects are still under investigation.

Comparison with Similar Compounds

    Ethyl isovalerate: Similar ester with a fruity aroma, used in flavors and fragrances.

    Isoamyl isovalerate: Another ester with a pleasant aroma, used in similar applications.

    Methyl isovalerate: A smaller ester with similar properties.

Uniqueness: Butyl isovalerate is unique due to its specific combination of molecular structure and aroma profile, making it particularly valuable in the flavor and fragrance industry. Its longer carbon chain compared to similar esters like ethyl isovalerate and methyl isovalerate contributes to its distinct olfactory properties .

Properties

IUPAC Name

butyl 3-methylbutanoate
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InChI

InChI=1S/C9H18O2/c1-4-5-6-11-9(10)7-8(2)3/h8H,4-7H2,1-3H3
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InChI Key

AYWJSCLAAPJZEF-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(C)C
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Molecular Formula

C9H18O2
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DSSTOX Substance ID

DTXSID9047621
Record name Butyl 3-methylbutanoate
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Molecular Weight

158.24 g/mol
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Physical Description

Liquid; [HSDB] Colorless pale yellow liquid with an odor of sweet apples; [MSDSonline], colourless to pale yellow liquid/fruity odour
Record name Butyl isovalerate
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Boiling Point

150 °C, 174.00 to 175.00 °C. @ 760.00 mm Hg
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Flash Point

53 °C
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Solubility

Insol in water; sol in most organic solvents, soluble in organic solvents, alcohol; insoluble inwater, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name BUTYL ISOVALERATE
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Density

0.87, 0.856-0.859
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Record name Butyl isovalerate
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Vapor Density

5.45
Record name BUTYL ISOVALERATE
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Color/Form

Liquid

CAS No.

109-19-3
Record name Butyl isovalerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Butyl Isovalerate and where is it found?

A1: this compound is an ester with a fruity odor, often described as apple-like or rum-like. It is found naturally in various fruits, including jackfruit [] and bananas [], contributing to their characteristic aroma.

Q2: How is this compound synthesized in the laboratory?

A2: this compound is synthesized via esterification, a reaction between isovaleric acid and n-butanol. Several catalysts have been explored for this reaction, including:

  • Sodium bisulphate: This inexpensive and readily available catalyst offers yields up to 86% and can be easily recovered and reused [].
  • Gallium sulphate: This catalyst provides an environmentally friendly option for this compound synthesis with yields reaching 88.1% [].
  • Cerium sulphate modified strong acid cation ion exchange resin: This catalyst system offers high efficiency with yields reaching 91.3% under optimal conditions [].
  • Potassium bisulfate: Similar to sodium bisulphate, potassium bisulfate acts as a heterogeneous catalyst, offering high activity, low cost, and easy post-treatment, with yields up to 92.5% [].

Q3: Has the nematicidal activity of this compound been investigated?

A3: Yes, research has shown that this compound exhibits nematicidal activity []. In studies against Caenorhabditis elegans and Meloidogyne incognita, this compound demonstrated a notable ability to kill these nematodes. This discovery highlights its potential as a novel nematicide for agricultural applications.

Q4: Are there any studies on how the structure of this compound relates to its activity?

A4: While specific structure-activity relationship (SAR) studies focusing solely on this compound modifications are limited in the provided literature, research on similar esters suggests that altering the length or branching of the alkyl chains could impact its activity. For example, modifying the butyl or isovalerate moieties might influence its binding affinity to target sites or its volatility, ultimately affecting its nematicidal efficacy.

Q5: What analytical techniques are used to characterize and quantify this compound?

A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely employed to identify and quantify this compound in various matrices [, , ]. This technique separates volatile compounds based on their physical and chemical properties and identifies them based on their mass-to-charge ratio.

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